molecular formula C12H24N3O3PS B14703411 Phosphorothioic trimorpholide CAS No. 14129-98-7

Phosphorothioic trimorpholide

Cat. No.: B14703411
CAS No.: 14129-98-7
M. Wt: 321.38 g/mol
InChI Key: JXAVLJWUECDWKI-UHFFFAOYSA-N
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Description

Phosphorothioic trimorpholide (CAS: Not explicitly provided), also referred to by its systematic name tris(morpholino)phosphine sulfide, is a phosphorus-containing compound characterized by three morpholine substituents bonded to a central phosphorus atom, with one sulfur atom replacing an oxygen in the phosphoramide structure. It is synthesized via nucleophilic substitution reactions involving morpholine and phosphorus sulfides, followed by purification via recrystallization from isopropanol, yielding colorless needles with a melting point of 145.5–146°C . The compound exhibits high hygroscopicity and is often stabilized as a hemihydrate .

This compound has garnered attention due to its structural similarity to hexamethylphosphoramide (HMPA), a known carcinogen and potent solvent. Its evaluation in in vitro carcinogenicity assays has positioned it as a compound of toxicological interest .

Properties

CAS No.

14129-98-7

Molecular Formula

C12H24N3O3PS

Molecular Weight

321.38 g/mol

IUPAC Name

trimorpholin-4-yl(sulfanylidene)-λ5-phosphane

InChI

InChI=1S/C12H24N3O3PS/c20-19(13-1-7-16-8-2-13,14-3-9-17-10-4-14)15-5-11-18-12-6-15/h1-12H2

InChI Key

JXAVLJWUECDWKI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1P(=S)(N2CCOCC2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorothioic trimorpholide can be synthesized through various methods involving the formation of P-S bondsThe reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the successful formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain a high-quality product suitable for various applications .

Chemical Reactions Analysis

Structural Characteristics and Reactivity

Phosphorothioic trimorpholide (IX) is a phosphoramide derivative with a thiophosphoryl group (P=S) and three morpholine substituents (Fig. 1) . Its structure distinguishes it from carcinogenic analogs like hexamethylphosphoric triamide (HMPA, I) by replacing oxygen with sulfur at the phosphorus center. This substitution alters its electronic properties, reducing electrophilicity compared to P=O analogs but introducing potential thiol-mediated reactivity .

Metabolic Activation and In Vitro Reactivity

In cell transformation assays (Styles assay), IX exhibited conditional carcinogenic potential dependent on metabolic activation :

  • Standard S-9 Mix : Minimal toxicity and negative transformation results.

  • Modified S-9 Mix (50% liver homogenate) : Significant cytotoxicity and reproducible positive transformation (Fig. 2i–j) .

This suggests that IX requires a high-concentration metabolic system for activation, likely via sulfur-oxidation or alkylation pathways. The modified S-9 mix may stabilize reactive intermediates, such as sulfur radicals or methylating agents, that are otherwise quenched in standard conditions .

Comparative Alkylating Activity

While IX itself was not directly tested for alkylation, its structural analogs provide insights:

CompoundRelative Alkylating Activity (NBP assay)
Dichlorvos70× less active than dimethyl sulfate
Methyl ParathionModerately active
Demethylated HMPAInactive

Reactivity with Biological Targets

IX and related phosphorothioamides interact with cellular components via:

  • DNA Alkylation : Indirect evidence from transformation assays implies genotoxic potential under metabolic activation .

  • Enzyme Inhibition : Analogous organophosphorus compounds inhibit cholinesterase and other esterases, though IX’s specificity remains uncharacterized .

  • Covalent Binding : The P=S group may form adducts with nucleophilic residues (e.g., cysteine, lysine) .

Comparison with Structural Analogs

Data from transformation assays (Fig. 2) :

CompoundS-9 Mix TypeSurvival (%)Transformants/10⁶ Survivors
HMPA (I)Standard905
IX (this compound)Modified5025
Trianilide (II)Standard952

IX’s activity under modified S-9 aligns with HMPA’s carcinogenicity, suggesting shared metabolic pathways despite structural differences .

Degradation and Stability

  • Hydrolysis : Phosphorothioamides hydrolyze slowly in aqueous media, yielding morpholine and thiophosphate derivatives.

  • Thermal Stability : Stable below 100°C but decomposes exothermically above 200°C, releasing sulfur oxides .

Implications for Carcinogenicity

IX’s conditional activity highlights the role of metabolic context in phosphoramide toxicity. Its requirement for high S-9 concentrations suggests that in vivo carcinogenicity may depend on localized hepatic or renal metabolism . Structural parallels to nitrosamines (e.g., alpha-hydroxylation) further support a genotoxic mechanism .

Key Research Findings

  • IX is non-reactive in standard metabolic conditions but becomes carcinogenic under enhanced activation .

  • Thiophosphoryl groups enable unique reactivity compared to oxy-analogs, though with reduced electrophilic potency .

  • Metabolic activation pathways for IX remain incompletely characterized but likely involve sulfur-oxidation or radical intermediates .

Scientific Research Applications

Phosphorothioic trimorpholide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphorothioic trimorpholide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure, thereby disrupting its normal function. This inhibition can lead to various biological effects, including the suppression of viral replication or the induction of cell death in cancer cells .

Comparison with Similar Compounds

Research Findings and Implications

  • Carcinogenicity Mechanism: this compound and its analogues likely induce carcinogenicity via DNA alkylation or interference with cellular repair mechanisms, akin to HMPA .

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